Quinacrine acetate

Description

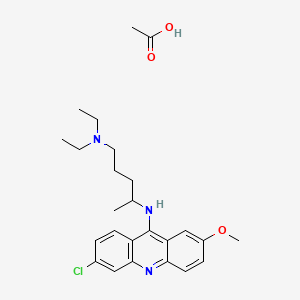

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

78901-94-7 |

|---|---|

Molecular Formula |

C25H34ClN3O3 |

Molecular Weight |

460.0 g/mol |

IUPAC Name |

acetic acid;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine |

InChI |

InChI=1S/C23H30ClN3O.C2H4O2/c1-5-27(6-2)13-7-8-16(3)25-23-19-11-9-17(24)14-22(19)26-21-12-10-18(28-4)15-20(21)23;1-2(3)4/h9-12,14-16H,5-8,13H2,1-4H3,(H,25,26);1H3,(H,3,4) |

InChI Key |

QMFWSMZJJLEFLM-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC.CC(=O)O |

Related CAS |

83-89-6 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Quinacrine Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and purification of quinacrine acetate, a modulator of the cGAS-STING-TBK1 signaling pathway with significant immunostimulatory activity. The following sections detail the synthetic route, purification protocols, and the relevant biological pathway, supported by quantitative data and procedural diagrams.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the preparation of quinacrine (also known as mepacrine) as a hydrochloride salt, followed by its conversion to the acetate salt.

Synthesis of Mepacrine Hydrochloride

The synthesis of mepacrine hydrochloride is achieved through the condensation of 2-methoxy-6,9-dichloroacridine with 2-amino-5-diethylaminopentane in the presence of phenol. This process has been described in historical patents, with reported yields of approximately 91-92%.

Reaction Scheme:

Table 1: Summary of Reaction Parameters for Mepacrine Hydrochloride Synthesis

| Parameter | Value | Reference |

| Starting Material 1 | 2-methoxy-6,9-dichloroacridine | US2410406A |

| Starting Material 2 | 2-amino-5-diethylaminopentane | US2410406A |

| Solvent/Catalyst | Phenol | US2410406A |

| Reaction Temperature | 90-110 °C | US2410406A |

| Reaction Time | 3 hours | US2410406A |

| Reported Yield | 91-92% | US2410406A |

Experimental Protocol: Synthesis of Mepacrine Hydrochloride

Materials:

-

2-methoxy-6,9-dichloroacridine

-

2-amino-5-diethylaminopentane

-

Phenol

-

Xylene

-

Dilute Sulphuric Acid

-

Reaction vessel with heating and stirring capabilities

-

Distillation apparatus

Procedure:

-

To a mixture of 120 parts of phenol and 60 parts of xylene, add 38.4 parts of 2-amino-5-diethylaminopentane.

-

Adjust the acidity of the mixture to be faintly acid to Congo red paper by the addition of dilute sulphuric acid. Neutralize the excess acid with a small additional amount of 2-amino-5-diethylaminopentane.

-

Distill off the water and most of the xylene.

-

Cool the mixture to approximately 90°C.

-

Add 55.6 parts of 2-methoxy-6,9-dichloroacridine and maintain the temperature at 90-100°C for 1 hour.

-

Add an additional 17.4 parts of 2-amino-5-diethylaminopentane (totaling a ~5% excess) at 95-100°C.

-

Maintain the temperature at 100-110°C for a further 2 hours to complete the reaction.

-

Isolate the resulting mepacrine hydrochloride from the reaction mixture.

Conversion of Mepacrine Hydrochloride to this compound

-

Neutralization to Quinacrine Free Base: The hydrochloride salt is neutralized with a suitable base (e.g., sodium hydroxide or sodium carbonate solution) to yield the free base form of quinacrine.

-

Formation of the Acetate Salt: The isolated quinacrine free base is then treated with a stoichiometric amount of acetic acid in a suitable solvent to form this compound.

Table 2: Proposed Parameters for this compound Formation

| Step | Reagents | Solvent | Expected Outcome |

| 1. Neutralization | Mepacrine Hydrochloride, Sodium Hydroxide (aq) | Dichloromethane/Water | Quinacrine (free base) |

| 2. Salt Formation | Quinacrine (free base), Acetic Acid | Ethanol or Ethyl Acetate | This compound |

Purification of this compound

Purification of the final this compound product is crucial to remove unreacted starting materials, by-products, and other impurities. Recrystallization and column chromatography are standard techniques for the purification of active pharmaceutical ingredients.

Purification by Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The choice of solvent is critical and should be determined experimentally.

General Protocol for Recrystallization:

-

Solvent Screening: Test the solubility of crude this compound in a range of solvents at both room temperature and elevated temperatures. Ideal solvents will show high solubility at high temperatures and low solubility at room temperature. Common solvent systems for nitrogen-containing heterocyclic compounds include ethanol, methanol/water, acetone/water, and ethyl acetate/heptane.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum.

Purification by Column Chromatography

For higher purity requirements, column chromatography can be employed. The choice of stationary phase and mobile phase will depend on the polarity of this compound and its impurities.

General Protocol for Column Chromatography:

-

Stationary Phase Selection: Silica gel is a common choice for the purification of polar compounds.

-

Mobile Phase Selection: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or ethanol) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1%) may be necessary to prevent tailing of the amine-containing compound on the silica gel.

-

Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the mobile phase.

-

Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 3: Purity Analysis Techniques for this compound

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and quantify impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and assess purity. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the compound. |

Experimental Workflow and Signaling Pathway

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis and purification of this compound.

cGAS-STING-TBK1 Signaling Pathway

This compound has been identified as a modulator of the cGAS-STING-TBK1 signaling pathway, which plays a crucial role in the innate immune response to cytosolic DNA.[1]

Caption: The cGAS-STING-TBK1 signaling pathway and the modulatory role of this compound.

References

Quinacrine Acetate: A Comprehensive Technical Guide on its Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine, a derivative of 9-aminoacridine, has a long history of use as an antimalarial agent.[1][2] Beyond its antiparasitic properties, it has garnered significant interest in the scientific community for its potential applications in oncology and inflammatory diseases.[3][4] This technical guide provides an in-depth overview of the chemical and physical properties of Quinacrine acetate, a salt of the active quinacrine base. Understanding these core characteristics is fundamental for researchers in drug development, formulation, and molecular biology to effectively utilize this compound in preclinical and clinical studies. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and visualizes its interactions with critical cellular signaling pathways.

Chemical and Physical Properties

The chemical and physical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key identifiers and physicochemical parameters of this compound. Data for the more commonly studied parent compound, quinacrine, and its hydrochloride salt are also included for comparative purposes.

Table 1: Chemical Identifiers and Formula

| Property | Value | Source(s) |

| IUPAC Name | acetic acid;4-N-(6-chloro-2-methoxyacridin-9-yl)-1-N,1-N-diethylpentane-1,4-diamine | [5] |

| Molecular Formula | C25H34ClN3O3 | [5] |

| Molecular Weight | 460.0 g/mol | [5] |

| CAS Number | 78901-94-7 | [3][5] |

| Parent Compound CAS | 83-89-6 (Quinacrine) | [5] |

Table 2: Physicochemical Properties

| Property | Value | Remarks | Source(s) |

| Physical Description | Bright yellow crystalline solid | For parent compound | [6][7] |

| Melting Point | 248-250 °C | For Quinacrine Dihydrochloride | [1][6] |

| pKa (Strongest Basic) | 9.4, 10.3, 10.7 | Estimated and experimental values for parent compound | [1][6][8] |

| Solubility | Water: Slightly soluble (1 g in ~35 mL for dihydrochloride) Ethanol: Slightly soluble DMSO: ~5 mg/mL (for hydrochloride hydrate) PBS (pH 7.2): ~10 mg/mL (for hydrochloride hydrate) | Data primarily for hydrochloride salt | [6][7] |

| UV-Vis Absorption (λmax) | 223, 283, 346, 427, 449 nm | For hydrochloride hydrate |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development and quality control. Below are detailed methodologies for key experiments.

General Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of an active pharmaceutical ingredient (API) like this compound.

Caption: A generalized workflow for the physicochemical characterization of an API.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

-

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

-

Materials:

-

This compound powder

-

Solvent of interest (e.g., distilled water, phosphate-buffered saline (PBS) at pH 7.4)

-

Stoppered flasks or vials

-

Mechanical shaker or agitator with temperature control

-

Centrifuge

-

Validated analytical method for quantification (e.g., UV-Vis spectrophotometry, HPLC)

-

-

Procedure:

-

Add an excess amount of this compound powder to a flask containing a known volume of the solvent. The excess solid ensures that equilibrium is reached at saturation.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a mechanical shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the flasks to stand to let the undissolved particles settle.

-

Centrifuge the samples to separate the solid phase from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot appropriately and determine the concentration of this compound using a validated analytical method.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the crystalline solid transitions to a liquid.

-

Objective: To determine the melting point range of this compound.

-

Materials:

-

Dry this compound powder

-

Capillary tubes (closed at one end)

-

Melting point apparatus with a heating block and a calibrated thermometer or temperature sensor.

-

-

Procedure:

-

Ensure the this compound sample is thoroughly dried to remove any residual solvent.

-

Pack the dry powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point.

-

Then, reduce the heating rate to approximately 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.

-

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constants of ionizable groups in a molecule.

-

Objective: To determine the pKa value(s) of this compound.

-

Materials:

-

This compound

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Buret

-

Beaker

-

-

Procedure:

-

Dissolve a precisely weighed amount of this compound in a known volume of purified water or a suitable co-solvent if solubility is low.

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution.

-

If the substance is a base, titrate with the standardized HCl solution. If it is an acid, titrate with NaOH. Add the titrant in small, known increments from the buret.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point(s).

-

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For polyprotic substances, multiple inflection points may be observed.

-

UV-Visible Spectroscopy

This technique is used to measure the absorbance of UV or visible light by a substance, which is proportional to its concentration.

-

Objective: To determine the wavelength(s) of maximum absorbance (λmax) for this compound and to establish a standard curve for quantification.

-

Materials:

-

This compound

-

A suitable solvent in which the compound is soluble and that is transparent in the UV-Vis range (e.g., ethanol, methanol, or an appropriate buffer)

-

UV-Vis spectrophotometer

-

Matched quartz cuvettes

-

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration.

-

Scan the stock solution across the UV-Vis spectrum (e.g., 200-600 nm) against a solvent blank to determine the λmax.

-

Prepare a series of standard solutions of decreasing concentrations from the stock solution through serial dilution.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a calibration curve of absorbance versus concentration. According to the Beer-Lambert law, this plot should be linear within a certain concentration range. This curve can then be used to determine the concentration of unknown samples.

-

Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Its ability to intercalate into DNA and inhibit topoisomerase activity is a known mechanism, but it also has profound effects on pathways central to inflammation, cell survival, and immune response.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Constitutive activation of NF-κB is a hallmark of many cancers and inflammatory diseases. Quinacrine has been shown to be a potent inhibitor of this pathway.

Caption: this compound inhibits the NF-κB pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby sequestering the NF-κB complex in the cytoplasm and blocking the transcription of its target genes.

Activation of p53 Signaling

The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. Quinacrine has been found to activate the p53 pathway, contributing to its anticancer effects.

Caption: this compound induces cellular stress, leading to the stabilization and activation of the p53 tumor suppressor protein. This, in turn, upregulates target genes like p21 and Bax, resulting in cell cycle arrest and apoptosis.

Modulation of the cGAS-STING-TBK1 Pathway

The cGAS-STING-TBK1 pathway is a key component of the innate immune system that detects cytosolic DNA and triggers an interferon response. This compound has been identified as a modulator of this pathway, which has implications for its use in immunotherapy.

Caption: this compound acts as a modulator of the cGAS-STING-TBK1 signaling pathway, influencing the production of type I interferons and thereby enhancing anti-tumor immunity.[3]

Conclusion

This compound is a compound with well-defined chemical and physical properties that underlie its diverse biological activities. Its ability to inhibit the pro-survival NF-κB pathway, activate the p53 tumor suppressor pathway, and modulate the innate immune cGAS-STING-TBK1 pathway makes it a compound of significant interest for further research and development. The data and protocols presented in this guide are intended to provide a solid foundation for scientists working with this compound, facilitating its effective use in the laboratory and its potential translation into novel therapeutic strategies.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound | C25H34ClN3O3 | CID 149640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinacrine [drugfuture.com]

- 7. Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Quinacrine Acetate in Parasitic Infections: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine, a derivative of 9-aminoacridine, has a long history as an effective antiprotozoal agent. While its clinical use has been superseded by newer drugs in some applications, its complex and multifaceted mechanism of action continues to be of significant interest, particularly in the context of drug resistance and repositioning. This technical guide provides an in-depth exploration of the core mechanisms by which quinacrine acetate exerts its antiparasitic effects. It details the molecular interactions, summarizes quantitative efficacy data, outlines key experimental protocols for mechanism-of-action studies, and provides visual representations of the key pathways and experimental workflows.

Core Mechanisms of Action

Quinacrine's efficacy against a range of parasites, including Plasmodium, Giardia, and Leishmania, stems from its ability to interfere with multiple critical cellular processes. The primary mechanisms are detailed below.

DNA Intercalation and Inhibition of Nucleic Acid Synthesis

As an acridine derivative, a well-established mechanism of quinacrine is its ability to intercalate into the DNA of parasites. This interaction involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. This physical distortion of the DNA structure has several downstream consequences:

-

Inhibition of DNA Replication and Transcription: By altering the DNA topology, quinacrine obstructs the action of DNA and RNA polymerases, thereby inhibiting the synthesis of nucleic acids essential for parasite replication and survival.[1][2]

-

Induction of Frameshift Mutations: The intercalation can lead to errors during DNA replication, potentially causing frameshift mutations.

Inhibition of Phospholipase A2 (PLA2)

Quinacrine is a known inhibitor of phospholipase A2 (PLA2), an enzyme crucial for membrane phospholipid metabolism and the generation of lipid second messengers.[3] Inhibition of PLA2 disrupts parasite cellular integrity and signaling in several ways:

-

Membrane Destabilization: PLA2 is involved in membrane turnover and repair. Its inhibition can lead to a compromised parasite cell membrane.

-

Disruption of Signaling Pathways: PLA2 activity is essential for the release of arachidonic acid, a precursor for eicosanoids, which are involved in inflammatory and other signaling pathways. Quinacrine's inhibition of PLA2 can thus modulate the host-parasite interaction.

Topoisomerase II Inhibition

Quinacrine has been shown to inhibit topoisomerase II, an enzyme that is vital for managing DNA topology during replication, transcription, and chromosome segregation.[4][5][6] By inhibiting this enzyme, quinacrine introduces DNA strand breaks and prevents the proper re-ligation of the DNA, leading to catastrophic genomic damage and cell death.

Disruption of Cellular Respiration and Metabolism

Quinacrine interferes with key metabolic pathways in parasites:

-

Inhibition of NADH Oxidase: In parasites like Giardia, quinacrine has been reported to inhibit NADH oxidase, an enzyme involved in the regeneration of NAD+ which is essential for glycolysis.

-

Interference with Electron Transport: Quinacrine can inhibit succinate oxidation and interfere with the mitochondrial electron transport chain, disrupting cellular energy production.[1]

Modulation of Host-Parasite Signaling Pathways

Quinacrine can also exert its antiparasitic effects by modulating host cell signaling pathways that are crucial for the parasite's survival and replication.

-

Activation of p53: Quinacrine has been shown to stabilize and activate the tumor suppressor protein p53.[7][8][9] This can induce apoptosis in host cells infected with parasites, thereby limiting the parasite's replication niche.

-

Inhibition of NF-κB: Quinacrine can suppress the activity of the transcription factor NF-κB, which plays a key role in the inflammatory response and cell survival.[7][8] By inhibiting NF-κB in host macrophages, quinacrine may alter the cytokine environment, making it less favorable for parasite survival.[10]

Disruption of Calcium Homeostasis

Quinacrine can interfere with calcium signaling in parasites. It has been shown to reduce calcium currents, which can affect various calcium-dependent processes such as motility and signaling cascades.[11][12]

Quantitative Data on Antiparasitic Activity

The following tables summarize the available quantitative data on the efficacy of quinacrine and related compounds against various parasites.

| Parasite Species | Strain | IC50 / EC50 (µM) | Notes | Reference |

| Leishmania donovani | Promastigotes | 11.3 | - | [13] |

| Leishmania donovani | Intracellular Amastigotes | 0.5 | - | [13] |

| Entamoeba histolytica | - | MLC: 2-4 mg/L (Metronidazole) | Quinacrine activity was compared to metronidazole. | [14] |

| Giardia duodenalis | Resistant Lines | Viable in 5-20 µM | Indicates concentration for maintaining resistance. | |

| Plasmodium berghei | Erythrocyte-free | Dose-dependent inhibition of RNA/DNA synthesis | - | [2] |

Note: Specific IC50 values for quinacrine against a broad range of parasites are not consistently reported in the literature, with many studies focusing on clinical effectiveness or resistance levels.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of quinacrine.

DNA Intercalation Assay (Fluorescence Spectroscopy)

This protocol is based on the principle that the fluorescence of a DNA-binding dye (e.g., ethidium bromide) is quenched upon displacement by an intercalating agent like quinacrine.

Materials:

-

Parasite DNA (e.g., purified from Plasmodium falciparum)

-

Ethidium Bromide (EtBr) solution

-

This compound solutions of varying concentrations

-

Tris-EDTA (TE) buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a solution of parasite DNA in TE buffer at a fixed concentration (e.g., 50 µM).

-

Add EtBr to the DNA solution to a final concentration where fluorescence is maximal (e.g., 10 µM).

-

Incubate the DNA-EtBr complex in the dark for 15 minutes to allow for stable intercalation.

-

Measure the initial fluorescence intensity of the DNA-EtBr complex using a fluorometer (Excitation: ~520 nm, Emission: ~600 nm).

-

Add increasing concentrations of this compound to the DNA-EtBr solution.

-

Incubate for 5 minutes after each addition of quinacrine.

-

Measure the fluorescence intensity after each addition.

-

Plot the fluorescence intensity as a function of quinacrine concentration to determine the concentration at which 50% of the EtBr is displaced (IC50 for intercalation).

Phospholipase A2 (PLA2) Inhibition Assay (Radiometric)

This protocol measures the inhibition of PLA2 by quantifying the release of radiolabeled fatty acids from a phospholipid substrate.

Materials:

-

Parasite lysate (as a source of PLA2)

-

Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)

-

This compound solutions of varying concentrations

-

Assay buffer (e.g., Tris-HCl with CaCl₂)

-

Bovine Serum Albumin (BSA)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CaCl₂, and BSA.

-

Add the radiolabeled phospholipid substrate to the reaction mixture.

-

Pre-incubate the parasite lysate with varying concentrations of this compound for 15 minutes at 37°C.

-

Initiate the reaction by adding the pre-incubated enzyme-inhibitor mix to the substrate mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., Dole's reagent: isopropanol/heptane/H₂SO₄).

-

Extract the released radiolabeled fatty acid using an organic solvent (e.g., heptane).

-

Measure the radioactivity of the organic phase using a scintillation counter.

-

Calculate the percentage of PLA2 inhibition for each quinacrine concentration and determine the IC50 value.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This assay assesses the ability of quinacrine to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles found in trypanosomes, by topoisomerase II.

Materials:

-

Purified parasite topoisomerase II (e.g., from Trypanosoma cruzi)

-

Kinetoplast DNA (kDNA)

-

This compound solutions of varying concentrations

-

Assay buffer (containing ATP and MgCl₂)

-

Loading dye

-

Agarose gel and electrophoresis equipment

-

DNA staining agent (e.g., SYBR Green)

Procedure:

-

Set up reaction tubes containing the assay buffer and kDNA.

-

Add varying concentrations of this compound to the reaction tubes.

-

Add a fixed amount of purified topoisomerase II to each tube to start the reaction.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Add loading dye to the samples and load them onto an agarose gel.

-

Perform gel electrophoresis to separate the catenated kDNA from the decatenated minicircles.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated DNA minicircles with increasing quinacrine concentration.

Visualizations of Pathways and Workflows

Signaling Pathways

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multimodal Investigation into the Interaction of Quinacrine with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Topoisomerase II from Human Malaria Parasites: EXPRESSION, PURIFICATION, AND SELECTIVE INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Topoisomerase II from Human Malaria Parasites: EXPRESSION, PURIFICATION, AND SELECTIVE INHIBITION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Collection - Data from Therapeutic Effect of Quinacrine, an Antiprotozoan Drug, by Selective Suppression of p-CHK1/2 in p53-Negative Malignant Cancers - Molecular Cancer Research - Figshare [aacr.figshare.com]

- 9. Quinacrine sensitizes hepatocellular carcinoma cells to TRAIL and chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leishmania donovani Suppresses Activated Protein 1 and NF-κB Activation in Host Macrophages via Ceramide Generation: Involvement of Extracellular Signal-Regulated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimalarial drugs inhibit calcium-dependent backward swimming and calcium currents in Paramecium calkinsi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of quinacrine on calcium active transport by rat intestinal epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

The Cellular Journey of Quinacrine: An In-depth Technical Guide to Uptake and Subcellular Localization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinacrine, a derivative of acridine, has a long-standing history as an antimalarial agent.[1][2] More recently, its potential has been explored in diverse therapeutic areas, including oncology and neurodegenerative diseases.[3][4][5] A thorough understanding of its cellular pharmacology, specifically the mechanisms governing its entry into cells and its subsequent distribution within subcellular compartments, is paramount for its effective and safe therapeutic application. This technical guide provides a comprehensive overview of the cellular uptake and subcellular localization of Quinacrine, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers in this field.

Cellular Uptake Mechanisms

The entry of Quinacrine into cells is a multi-faceted process involving passive diffusion, carrier-mediated transport, and active efflux. As a lipophilic and cationic amphiphilic drug (CAD), its physicochemical properties play a crucial role in its ability to traverse the plasma membrane.[6][7]

Passive Diffusion and pH-Partitioning

Quinacrine's lipophilic nature allows it to passively diffuse across the lipid bilayer of the cell membrane.[6] Furthermore, as a weak base, its uptake is sensitive to pH gradients.[8][9] In its unprotonated, more lipophilic form, Quinacrine can readily cross the cell membrane. Once inside the slightly more acidic cytoplasm, it can become protonated, leading to its intracellular trapping.

Carrier-Mediated Transport

Studies have indicated the involvement of carrier-mediated systems in Quinacrine uptake. Specifically, organic cation transporters (OCTs) have been implicated in its influx.[8][9] This mode of transport is saturable and can be inhibited by other substrates of OCTs, such as tetraethylammonium and cimetidine.[8][9]

P-glycoprotein (P-gp) Mediated Efflux

Quinacrine is a known substrate of the P-glycoprotein (P-gp) efflux transporter, a member of the ATP-binding cassette (ABC) transporter superfamily.[3][8][9][10] P-gp actively pumps Quinacrine out of cells, thereby limiting its intracellular accumulation. This is particularly relevant in the context of the blood-brain barrier, where P-gp expression is high and significantly reduces Quinacrine's central nervous system penetration.[8][9][10] Inhibition of P-gp with agents like cyclosporine or verapamil has been shown to enhance the intracellular concentration of Quinacrine.[8][9][10]

Subcellular Localization: The Lysosomotropic Nature of Quinacrine

The most prominent feature of Quinacrine's subcellular distribution is its accumulation in acidic organelles, a characteristic known as lysosomotropism.[11][12][13]

Accumulation in Lysosomes and Acidic Vesicles

As a weak base, Quinacrine freely permeates the membranes of acidic organelles like lysosomes and late endosomes in its neutral form.[13][14] Within the acidic lumen of these compartments (pH 4-5), Quinacrine becomes protonated.[13] This charged form is membrane-impermeant and is consequently trapped and highly concentrated within the organelle.[12][14] This accumulation is dependent on the activity of the vacuolar H+-ATPase (V-ATPase), which maintains the low pH of these organelles.[3][12] Inhibition of V-ATPase with agents like bafilomycin A1 prevents Quinacrine uptake and leads to the release of already accumulated drug.[12][15] Cells can concentrate Quinacrine to levels thousands of times higher than the extracellular medium.[12]

Other Sites of Localization

Besides lysosomes, Quinacrine has been observed to localize in other subcellular compartments:

-

Platelet Dense Granules: Quinacrine is readily taken up by and stored in the dense granules of platelets.[16][17]

-

DNA Intercalation: Quinacrine can intercalate between base pairs of DNA, which is thought to contribute to some of its biological activities.[11][18][19] This interaction is enhanced in AT-rich regions of DNA.[20]

-

Nucleolus: Recent studies have shown that Quinacrine can induce nucleolar stress, suggesting its localization and activity within the nucleolus.[5]

Quantitative Data on Quinacrine Uptake and Activity

The following tables summarize key quantitative data from various studies on Quinacrine's cellular uptake and biological effects.

Table 1: Kinetic Parameters of Quinacrine Uptake

| Cell Type | Parameter | Value | Reference |

| Umbilical Smooth Muscle Cells | Km | 8.7 µM | [3] |

| Peripheral Mononucleated Leukocytes (PMLNs) | Km | 1.14 µM | [3] |

| Lymphocytes | Km | 6.32 µM | [3] |

| Mouse Brain Endothelial Cells (MBEC4) | Apparent Km | 52.1 µM | [8][9] |

| Cultured Fibroblasts | KM | 4.69 mM | [12] |

Table 2: In Vitro Efficacy and Cytotoxicity of Quinacrine

| Cell Line/Virus | Parameter | Value | Reference |

| Vero E6 cells (SARS-CoV-2, MOI 0.1) | EC50 | 1.8 ± 0.41 µM | [11] |

| Vero E6 cells (SARS-CoV-2, MOI 0.01) | EC50 | 0.582 ± 0.34 µM | [11] |

| Vero E6 cells | CC50 | 6.5 ± 0.8 µM | [11] |

| U937 cells (Histiocytic Lymphoma) | Cytostatic Concentration | 1-5 µM | [21] |

Table 3: Tissue and Cellular Accumulation of Quinacrine

| Tissue/Cell Type | Accumulation Ratio (Tissue/Plasma) | Reference |

| Erythrocytes | ~200-fold | [11] |

| Muscle (Dog) | 166-fold | [11] |

| Lung (Dog) | 556-fold | [11] |

| Spleen (Dog) | 3926-fold | [11] |

| Liver (Dog) | 1700-fold | [11] |

| Brain (Wild-type Mice, 40 mg/kg/day for 30 days) | ~1 µM | [10] |

| Brain (P-gp-deficient Mice, 40 mg/kg/day for 30 days) | ~80 µM | [10] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of Quinacrine's cellular behavior. Below are generalized protocols for key experiments.

Cell Culture and Quinacrine Treatment

-

Cell Lines: A variety of cell lines can be used, including but not limited to Vero E6, U2OS, U937, and primary cells.[11][21][22]

-

Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Quinacrine Preparation: Quinacrine dihydrochloride is dissolved in a suitable solvent such as water or DMSO to prepare a stock solution.[23] The final concentration in the culture medium is achieved by serial dilution.

Fluorescence Microscopy for Subcellular Localization

-

Principle: Quinacrine is an inherently fluorescent compound (green fluorescence), allowing for its direct visualization within cells.[12][24]

-

Protocol:

-

Seed cells on glass coverslips in a petri dish or multi-well plate and allow them to adhere.

-

Treat cells with the desired concentration of Quinacrine for a specified time (e.g., 30 minutes to 3 hours).[3]

-

(Optional) Co-stain with organelle-specific fluorescent markers (e.g., LysoTracker Red for lysosomes, MitoTracker Red for mitochondria) to determine colocalization.[15]

-

Wash cells with phosphate-buffered saline (PBS).

-

Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

-

Mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI or Hoechst).

-

Visualize the cells using a fluorescence or confocal microscope with appropriate filter sets for green (Quinacrine), red (co-stain), and blue (nucleus) fluorescence.

-

Flow Cytometry for Quantifying Cellular Uptake

-

Principle: Flow cytometry can be used to measure the mean fluorescence intensity (MFI) of a cell population, which is proportional to the amount of intracellular Quinacrine.[16][23]

-

Protocol:

-

Prepare a single-cell suspension of the desired cell type.

-

Incubate the cells with various concentrations of Quinacrine for a defined period.

-

(Optional) To study release, after the uptake period, wash the cells and resuspend them in fresh medium with or without a stimulus (e.g., thrombin for platelets).[16]

-

Wash the cells with cold PBS to stop the uptake/release process.

-

Analyze the cells on a flow cytometer, exciting with a blue laser (e.g., 488 nm) and detecting the green fluorescence emission.

-

The MFI of the cell population is used to quantify Quinacrine uptake.

-

Transport Assays Using Cell Monolayers

-

Principle: To study the transport of Quinacrine across a cellular barrier (e.g., the blood-brain barrier), a polarized cell monolayer system can be used.

-

Protocol:

-

Seed cells (e.g., mouse brain endothelial cells) on a permeable support (e.g., Transwell inserts).

-

Allow the cells to form a confluent and polarized monolayer, which can be verified by measuring transepithelial electrical resistance (TEER).

-

Add Quinacrine to either the apical (top) or basolateral (bottom) chamber.

-

At various time points, collect samples from the opposite chamber.

-

Quantify the concentration of Quinacrine in the samples using a suitable analytical method (e.g., HPLC or fluorescence spectroscopy).

-

The permeability coefficient can be calculated to determine the rate of transport. To investigate the role of efflux pumps, the experiment can be repeated in the presence of inhibitors like verapamil or cyclosporine.[8][9]

-

Visualizing the Processes: Diagrams and Workflows

The following diagrams, generated using the DOT language, illustrate the key mechanisms of Quinacrine's cellular uptake and its impact on cellular pathways.

Caption: Cellular uptake and efflux mechanisms of Quinacrine.

Caption: Mechanism of Quinacrine accumulation in lysosomes.

Caption: Key signaling pathways modulated by Quinacrine.

Conclusion

The cellular uptake and subcellular localization of Quinacrine are complex processes dictated by its physicochemical properties and interactions with various cellular components. Its ability to be taken up by cells through both passive and active transport mechanisms, coupled with its significant accumulation in acidic organelles, underpins many of its observed biological effects. A comprehensive understanding of these mechanisms, supported by robust quantitative data and detailed experimental protocols as outlined in this guide, is essential for the continued development and optimization of Quinacrine as a therapeutic agent for a range of diseases. The provided diagrams offer a visual framework for comprehending these intricate cellular events, aiding researchers in designing future studies to further elucidate the multifaceted pharmacology of this versatile drug.

References

- 1. (+-)-Quinacrine | C23H30ClN3O | CID 237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. View of Quinacrine – The Winding Road from the Most Important Antimalarial of Its Time to an Indispensable Antiparasitic (Orphan) Drug of our Days [chimia.ch]

- 3. mdpi.com [mdpi.com]

- 4. Quinacrine-Induced Autophagy in Ovarian Cancer Triggers Cathepsin-L Mediated Lysosomal/Mitochondrial Membrane Permeabilization and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinacrine Induces Nucleolar Stress in Treatment-Refractory Ovarian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multimodal Investigation into the Interaction of Quinacrine with Microcavity-Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimalarial Quinacrine and Chloroquine Lose Their Activity by Decreasing Cationic Amphiphilic Structure with a Slight Decrease in pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uptake and efflux of quinacrine, a candidate for the treatment of prion diseases, at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Uptake and Efflux of Quinacrine, a Candidate for the Treatment of Prion Diseases, at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. Quinacrine, an Antimalarial Drug with Strong Activity Inhibiting SARS-CoV-2 Viral Replication In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Existing highly accumulating lysosomotropic drugs with potential for repurposing to target COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overcoming Chemoresistance: Altering pH of Cellular Compartments by Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. A flow cytometric assay using mepacrine for study of uptake and release of platelet dense granule contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quinacrine: mechanisms of antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. go.drugbank.com [go.drugbank.com]

- 20. Quinacrine, a chromosome stain specific for deoxyadenylate-deoxythymidylaterich regions in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Lysosomotropic cationic drugs induce cytostatic and cytotoxic effects: Role of liposolubility and autophagic flux and antagonism by cholesterol ablation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. medic.upm.edu.my [medic.upm.edu.my]

- 24. Quinacrine fluorescence microscopy of formalin-fixed tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Quinacrine Acetate with DNA and RNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine, a derivative of acridine, has a long history as an antimalarial agent and has garnered significant interest for its anticancer properties. Central to its therapeutic potential is its ability to interact with nucleic acids, thereby modulating fundamental cellular processes. This technical guide provides a comprehensive overview of the molecular interactions between quinacrine acetate and both deoxyribonucleic acid (DNA) and ribonucleic acid (RNA). We delve into the thermodynamics and structural basis of these interactions, present detailed experimental protocols for their characterization, and summarize key quantitative data. Visualizations of binding modes and experimental workflows are provided to facilitate a deeper understanding of the underlying mechanisms.

Core Interaction Mechanisms

This compound interacts with nucleic acids through a combination of binding modes, primarily driven by the structural features of the quinacrine molecule and the targeted nucleic acid.

Interaction with DNA

The interaction of quinacrine with double-stranded DNA is characterized by two principal binding modes:

-

Intercalation: The planar tricyclic acridine ring of quinacrine inserts itself between adjacent base pairs of the DNA double helix.[1][2][3] This intercalation is the primary and stronger mode of interaction. It is driven by stacking and charge-transfer interactions between the aromatic system of quinacrine and the DNA bases, resulting in an unwinding of the DNA helix.[2]

-

External Electrostatic Binding: A weaker interaction occurs between the positively charged side chain of quinacrine and the negatively charged phosphate backbone of the DNA.[4][5][6]

-

Minor Groove Interaction: The diaminobutyl side chain of quinacrine can also interact with the minor groove of the DNA, which contributes to the stabilization of the double helix.[1][2]

Quinacrine exhibits a notable preference for certain DNA sequences. It demonstrates a higher affinity for alternating purine-pyrimidine sequences, with a particular preference for GC-rich regions.[7][8][9] The order of binding affinity for various polynucleotides has been reported as: poly(dG-dC)·poly(dG-dC) > poly(dA-dT)·poly(dA-dT) > poly(dG)·poly(dC) > poly(dA)·poly(dT).[7] The binding process is generally exothermic, being favored by both negative enthalpy and positive entropy changes.[10]

Interaction with RNA

While less extensively studied, the interaction of quinacrine with RNA is also significant.

-

Intercalation into A-form RNA: Quinacrine has been shown to intercalate into the A-form helical structure of double-stranded RNA, such as in poly(rC)·poly(rG).[7][11]

-

G-Quadruplex Binding: Quinacrine can recognize and bind to non-canonical nucleic acid structures known as G-quadruplexes, which can form in both DNA and RNA.[4][12] These structures are of particular interest as they are found in telomeres and oncogene promoter regions. The binding to RNA G-quadruplexes suggests a potential mechanism for the regulation of gene expression at the RNA level.

The interaction with RNA is also characterized as an exothermic and entropy-driven process.[7] The ability of quinacrine to inhibit RNA synthesis further underscores the biological relevance of its interaction with RNA.[13][14][15]

Quantitative Data Summary

The following tables summarize the quantitative data for the interaction of quinacrine with DNA and RNA, compiled from various studies.

Table 1: Binding Constants of Quinacrine with DNA

| DNA Type | Method | Binding Constant (K) (M⁻¹) | Reference |

| Calf Thymus DNA | Various | One order higher than Methylene Blue | [1] |

| Chicken Erythrocyte DNA | Polarized Fluorescence Spectroscopy | ~2 x 10⁹ (at 1.2 mM Na⁺) | [3][16] |

| Calf Thymus DNA | Fluorescence Excitation Spectra | Varies with sequence | [17] |

| poly(dG-dC)·poly(dG-dC) | Absorbance, Fluorescence, Competition Dialysis | Highest affinity among tested polynucleotides | [18] |

| poly(dA-dT)·poly(dA-dT) | Absorbance, Fluorescence, Competition Dialysis | High affinity | [18] |

| poly(dG)·poly(dC) | Absorbance, Fluorescence, Competition Dialysis | Moderate affinity | [18] |

| poly(dA)·poly(dT) | Absorbance, Fluorescence, Competition Dialysis | Lowest affinity among tested polynucleotides | [18] |

Table 2: Thermodynamic Parameters for Quinacrine-Nucleic Acid Interaction

| Nucleic Acid | Method | ΔH (kcal/mol) | ΔS (cal/mol·K) | -TΔS (kcal/mol) | ΔG (kcal/mol) | ΔCp (cal/mol·K) | Reference |

| Calf Thymus DNA | ITC | Exothermic | Positive | - | Favorable | -146 | [1] |

| A-form poly(rC)·poly(rG) | ITC | Exothermic | Positive | - | Favorable | Small | [7] |

| H(L)-form poly(rC)·poly(rG) | ITC | Exothermic | Positive | - | Favorable | Small | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with DNA and RNA.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a fundamental technique to monitor the interaction between quinacrine and nucleic acids by observing changes in the absorption spectrum of quinacrine upon binding.

Objective: To determine the binding mode (intercalation vs. groove binding) and to calculate the binding constant (K).

Materials:

-

This compound stock solution (concentration determined spectrophotometrically).

-

Purified DNA or RNA stock solution in a suitable buffer (e.g., Tris-HCl, phosphate buffer).

-

Spectrophotometer with a thermostatted cuvette holder.

-

Quartz cuvettes (1 cm path length).

Procedure:

-

Preparation of Solutions: Prepare a fixed concentration of this compound in the chosen buffer. Prepare a series of nucleic acid solutions of varying concentrations.

-

Spectral Scans: Record the UV-Vis absorption spectrum of the free quinacrine solution from 200 to 600 nm.

-

Titration: Titrate the quinacrine solution with increasing concentrations of the nucleic acid solution. After each addition, allow the mixture to equilibrate for a few minutes before recording the spectrum.

-

Data Analysis:

-

Observe changes in the absorption spectrum of quinacrine. Intercalation is typically associated with hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the maximum wavelength of absorption.

-

The binding constant (K) can be calculated using the following equation, assuming a 1:1 binding stoichiometry: 1 / (A - A₀) = 1 / (A∞ - A₀) + 1 / (K * (A∞ - A₀) * [Nucleic Acid]) where A₀ is the absorbance of free quinacrine, A is the absorbance at each nucleic acid concentration, and A∞ is the absorbance at saturation. A plot of 1/(A - A₀) versus 1/[Nucleic Acid] will yield a straight line from which K can be determined.

-

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique to study the binding of quinacrine to nucleic acids, as the fluorescence of quinacrine is often quenched or enhanced upon binding.

Objective: To determine the binding affinity and to probe the microenvironment of the bound quinacrine.

Materials:

-

This compound stock solution.

-

Purified DNA or RNA stock solution.

-

Fluorometer with a thermostatted cuvette holder.

-

Quartz cuvettes.

Procedure:

-

Instrument Settings: Set the excitation wavelength at the absorption maximum of quinacrine (around 420 nm) and record the emission spectrum (typically from 450 to 600 nm).

-

Titration: To a fixed concentration of quinacrine in a cuvette, add increasing amounts of the nucleic acid solution.

-

Fluorescence Measurement: After each addition and equilibration, record the fluorescence emission spectrum.

-

Data Analysis:

-

Quenching/Enhancement: Observe the change in fluorescence intensity. Binding to GC-rich DNA sequences often leads to fluorescence quenching, while binding to AT-rich sequences can cause enhancement.[9]

-

Binding Constant Calculation: The binding constant (K) and the number of binding sites (n) can be determined using the Scatchard equation: r / [Q]f = nK - rK where r is the ratio of the concentration of bound quinacrine to the total nucleic acid concentration, and [Q]f is the concentration of free quinacrine. A plot of r/[Q]f versus r gives a straight line with a slope of -K and an x-intercept of n.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the interaction.

Materials:

-

This compound solution.

-

Purified DNA or RNA solution.

-

Isothermal titration calorimeter.

-

The buffer for both the quinacrine and nucleic acid solutions must be identical to minimize heats of dilution.

Procedure:

-

Sample Preparation: Degas both the quinacrine and nucleic acid solutions to prevent bubble formation. The concentration of the ligand (quinacrine) in the syringe should be 10-20 times higher than the macromolecule (nucleic acid) in the sample cell.[11]

-

Instrument Setup: Equilibrate the instrument at the desired temperature.

-

Titration: Perform a series of injections of the quinacrine solution into the nucleic acid solution in the sample cell.

-

Data Acquisition: The instrument records the heat released or absorbed after each injection.

-

Data Analysis:

-

The raw data is a series of peaks corresponding to each injection. Integration of these peaks yields the heat change per injection.

-

A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of quinacrine to nucleic acid.

-

Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, and n). ΔG and ΔS can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the conformational changes in the nucleic acid upon quinacrine binding.

Objective: To monitor changes in the secondary structure of DNA or RNA upon interaction with quinacrine.

Materials:

-

This compound solution.

-

Purified DNA or RNA solution.

-

CD spectropolarimeter.

-

Quartz cuvettes with a short path length (e.g., 1 mm).

Procedure:

-

Spectral Scan of Nucleic Acid: Record the CD spectrum of the free DNA or RNA solution in the far-UV region (typically 200-320 nm). The characteristic B-form DNA spectrum has a positive band around 275 nm and a negative band around 245 nm. A-form RNA has a positive band around 260 nm.

-

Titration: Add increasing concentrations of quinacrine to the nucleic acid solution and record the CD spectrum after each addition.

-

Data Analysis:

-

Observe changes in the CD spectrum of the nucleic acid. Intercalation of quinacrine into B-form DNA typically leads to an increase in the intensity of the positive band and a shift in the crossover point.[19]

-

For G-quadruplexes, changes in the characteristic CD signals (e.g., a positive peak around 260 nm for parallel and 295 nm for antiparallel structures) indicate ligand binding and potential conformational changes.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Caption: Binding modes of quinacrine with DNA.

Caption: Workflow for UV-Vis titration experiment.

Caption: Potential cellular effects of quinacrine.

Conclusion

The interaction of this compound with DNA and RNA is a multifaceted process involving multiple binding modes and demonstrating a degree of sequence and structural specificity. The primary mode of interaction with double-stranded DNA is intercalation, supplemented by electrostatic and minor groove interactions. Quinacrine also effectively binds to RNA, including A-form helices and G-quadruplex structures. The thermodynamic profiles of these interactions indicate a spontaneous and favorable binding process. The experimental protocols detailed herein provide a robust framework for researchers to investigate these interactions quantitatively. A thorough understanding of the molecular basis of quinacrine's interaction with nucleic acids is paramount for the rational design of novel therapeutics targeting DNA and RNA and for elucidating the full spectrum of its biological activities.

References

- 1. DNA intercalation by quinacrine and methylene blue: a comparative binding and thermodynamic characterization study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Job plot - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Recognize three different human telomeric G-quadruplex conformations by quinacrine - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorimetric and CD Recognition between Various ds-DNA/RNA Depends on a Cyanine Connectivity in Cyanine-guanidiniocarbonyl-pyrrole Conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RNA targeting by DNA binding drugs: structural, conformational and energetic aspects of the binding of quinacrine and DAPI to A-form and H(L)-form of poly(rC).poly(rG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Insights into Quinine–DNA Binding Using Raman Spectroscopy and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 12. Scatchard equation - Wikipedia [en.wikipedia.org]

- 13. Circular and Linear Dichroism of Drug-DNA Systems | Springer Nature Experiments [experiments.springernature.com]

- 14. Effect of quinacrine on nuclear structure and RNA synthesis in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Reactions of quinine, chloroquine, and quinacrine with DNA and their effects on the DNA and RNA polymerase reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. arxiv.org [arxiv.org]

- 17. Fluorescence-determined preferential binding of quinacrine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Multifaceted Impact of Quinacrine Acetate on Core Biochemical Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinacrine acetate, a derivative of 9-aminoacridine, has a long history of clinical use as an antimalarial and antiprotozoal agent.[1] More recently, its potential as a repurposed therapeutic for a range of diseases, including cancer and prion diseases, has garnered significant attention.[2][3] This renewed interest stems from its ability to modulate multiple, critical biochemical pathways, often with a "shotgun" effect that can be advantageous in complex disease states.[4][5] This technical guide provides an in-depth exploration of the core biochemical pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to support further research and drug development efforts.

Modulation of the p53 and NF-κB Signaling Pathways

This compound has been shown to exert opposing effects on two of the most critical pathways in cancer biology: it activates the tumor suppressor p53 pathway while simultaneously inhibiting the pro-survival NF-κB signaling cascade.[2][6] This dual action makes it a compelling candidate for anticancer therapy.

Activation of the p53 Pathway

Quinacrine was identified in a small molecule screen as an activator of p53.[7] It can induce p53 expression and activity even in cancer cells that underexpress wild-type p53.[8] This activation leads to the upregulation of downstream targets like p21, a cell cycle inhibitor, and the pro-apoptotic protein Bax, ultimately promoting cell cycle arrest and apoptosis.[6][9]

| Cell Line | Treatment Condition | Effect on p53 Pathway | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) with wild-type TP53 | Quinacrine | Induced TP53 mRNA and protein expression, increased TP53 reporter activity and p21 protein expression. | [8] |

| MCF-7 (Breast Cancer) | Quinacrine | Activated p53 and its downstream target, p21. | [6][9] |

| SHAM, PAB, and PAB+Quinacrine-treated mice | Quinacrine | Increased p53 protein expression and the Bax/Bcl2 ratio. | [10] |

This protocol describes the analysis of p53 and its downstream targets in response to quinacrine treatment.[10]

-

Animal Treatment: Administer quinacrine to the experimental animal model (e.g., mice) as per the study design.

-

Tissue Lysis: Following treatment, harvest the target tissues and lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, Bax, Bcl2, and Mdm2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., Vinculin) as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.

Inhibition of the NF-κB Pathway

In contrast to its effect on p53, quinacrine suppresses the activity of NF-κB, a transcription factor that promotes cell survival, proliferation, and inflammation.[6] Quinacrine has been shown to inhibit NF-κB-driven luciferase activity and down-regulate NF-κB target genes such as c-FLIP and Mcl-1, which are inhibitors of apoptosis.[11][12] This inhibition sensitizes cancer cells to apoptosis induced by other agents like TRAIL and oxaliplatin.[11]

| Cell Line | Treatment Condition | Effect on NF-κB Pathway | Reference |

| A549 (Lung Adenocarcinoma) | 32-100 µM Quinacrine | Almost completely diminished TNF-α or IL-1α induced ICAM-1 expression. | [13] |

| Human Colon Carcinoma | Quinacrine | Inhibited constitutive NF-κB activation and decreased expression of c-FLIP and Mcl-1. | [11][12] |

| MCF-7 (Breast Cancer) | Quinacrine | Downregulated the relative luciferase activity of NF-κB. | [6][9] |

This protocol details a common method to quantify NF-κB transcriptional activity.[14][15]

-

Cell Transfection:

-

Seed cells (e.g., HT29 or RKO) in a 96-well plate.

-

Co-transfect the cells with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.

-

-

Quinacrine Treatment: 24 hours post-transfection, treat the cells with various concentrations of quinacrine for a specified duration (e.g., 2 hours).

-

Stimulation (Optional): In some experimental setups, after quinacrine treatment, stimulate the cells with an NF-κB activator like TNF-α (e.g., 10 ng/ml for 1 hour) to induce NF-κB activity.

-

Cell Lysis: Lyse the cells using a dual-luciferase reporter assay lysis buffer.

-

Luminescence Measurement:

-

Measure the firefly luciferase activity in the cell lysates.

-

Subsequently, measure the Renilla luciferase activity in the same samples.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Express the results as a fold change relative to the untreated control.

Induction of Autophagy and Apoptosis

Quinacrine is a potent inducer of both autophagy and apoptosis in cancer cells.[4][16] Autophagy is a cellular process of self-digestion of damaged organelles and proteins, which can have a dual role in cancer, either promoting survival or cell death. Quinacrine appears to push this process towards autophagic cell death.

Autophagy

Quinacrine treatment leads to the accumulation of autophagic vacuoles and an increase in the conversion of LC3-I to its lipidated form, LC3-II, a hallmark of autophagy induction.[16] It also promotes the degradation of p62/SQSTM1, a protein that is selectively degraded during autophagy.[16]

This protocol is a standard method to assess autophagy induction.[16][17]

-

Cell Treatment: Treat cells with quinacrine at various concentrations and for different time points. Include a positive control for autophagy induction (e.g., starvation) and a negative control (untreated cells). To assess autophagic flux, a lysosomal inhibitor like bafilomycin A1 can be used in combination with quinacrine.

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration as described previously.

-

Western Blotting:

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against LC3 and p62. A GAPDH or β-actin antibody should be used as a loading control.

-

Incubate with the appropriate secondary antibodies.

-

-

Detection and Analysis: Detect the protein bands and quantify the levels of LC3-II and p62 relative to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.

Apoptosis

Quinacrine induces apoptosis through both intrinsic and extrinsic pathways. It can cause an increase in the pro-apoptotic protein Bax, cleavage of PARP, and activation of caspases 3 and 9.[4][6]

| Cell Line | Treatment Condition | Effect on Apoptosis | Reference |

| HCT 116 and INT 407 | Increasing concentrations of Quinacrine | Increased formation of apoptotic nuclei. | [4] |

| FaDu (Head and Neck Cancer) | 2.4 µM Quinacrine | 39.4% of cells were Annexin V positive. | [2] |

| A549 (Non-small cell lung cancer) | 20 μM Quinacrine | The sub-G1/G0 (apoptotic) population increased to 43% from 2.9% in untreated cells. | [18] |

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2]

-

Cell Treatment: Treat cells with quinacrine as required for the experiment.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining:

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are necrotic.

-

-

Data Analysis: Quantify the percentage of cells in each quadrant using flow cytometry analysis software.

Inhibition of Topoisomerase and Phospholipase A2

Beyond its effects on major signaling pathways, quinacrine also directly inhibits the activity of key enzymes involved in DNA maintenance and lipid signaling.

Topoisomerase Inhibition

Quinacrine has been shown to inhibit topoisomerase activity, leading to DNA damage and S-phase cell cycle arrest.[6][9] This is a mechanism shared by several established chemotherapeutic agents.

This in vitro assay measures the ability of topoisomerase I to relax supercoiled DNA, and the inhibitory effect of compounds like quinacrine.[6][19][20]

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, 10x topoisomerase I reaction buffer, and purified topoisomerase I enzyme. For inhibitor studies, pre-incubate the enzyme with quinacrine before adding the DNA.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis:

-

Load the reaction products onto a 1% agarose gel.

-

Run the gel to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.

-

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of topoisomerase I activity is indicated by a decrease in the amount of relaxed DNA compared to the control.

Phospholipase A2 (PLA2) Inhibition

Quinacrine is a known inhibitor of phospholipase A2 (PLA2), an enzyme that hydrolyzes phospholipids to produce fatty acids and lysophospholipids, which are involved in inflammation and other signaling processes.[21][22]

Several methods can be used to measure PLA2 activity. One common method involves using a fluorescent substrate.[22]

-

Substrate Preparation: Prepare a reaction mixture containing a fluorescently labeled phospholipid substrate in a suitable buffer.

-

Enzyme/Lysate Preparation: Use either purified PLA2 enzyme or cell lysates containing PLA2 activity.

-

Inhibitor Treatment: Pre-incubate the enzyme or lysate with quinacrine at various concentrations.

-

Reaction Initiation: Initiate the reaction by adding the enzyme/lysate to the substrate mixture.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The cleavage of the fluorescent fatty acid from the phospholipid substrate results in an increase in fluorescence.

-

Data Analysis: Calculate the rate of the reaction and determine the inhibitory effect of quinacrine by comparing the rates in the presence and absence of the inhibitor.

Role in Prion Diseases

Quinacrine has been investigated for its potential to treat prion diseases like Creutzfeldt-Jakob disease (CJD). In vitro studies have shown that it can inhibit the formation of the disease-associated scrapie isoform of the prion protein (PrPSc).[12][23] However, clinical trials have not demonstrated a significant therapeutic benefit, potentially due to the emergence of drug-resistant prion strains.[3][23]

Experimental Protocol: Assessment of Anti-Prion Activity in Cell Culture

This protocol describes a method to evaluate the efficacy of quinacrine in clearing PrPSc from infected neuronal cells.[23]

-

Cell Culture: Culture prion-infected neuronal cells (e.g., ScN2a cells) in appropriate media.

-

Quinacrine Treatment: Treat the cells with various concentrations of quinacrine for a specified period (e.g., 6 days), changing the media and drug every two days.

-

Cell Lysis and Proteinase K Digestion:

-

Lyse the cells and collect the protein extracts.

-

Treat the lysates with proteinase K to digest the normal prion protein (PrPC), leaving the resistant PrPSc intact.

-

-

Detection of PrPSc: Detect the remaining PrPSc by Western blotting using a prion protein-specific antibody.

-

Analysis: A reduction in the PrPSc signal in quinacrine-treated cells compared to untreated controls indicates anti-prion activity.

Conclusion

This compound is a pleiotropic molecule that impacts a wide array of fundamental biochemical pathways. Its ability to concurrently activate p53 and inhibit NF-κB provides a strong rationale for its investigation as an anticancer agent. Furthermore, its effects on autophagy, topoisomerase, and PLA2 contribute to its complex pharmacological profile. While its clinical efficacy in prion diseases has been disappointing, the in vitro data underscores its potent biological activity. The quantitative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of action of this compound and explore its therapeutic potential in various disease contexts. The continued investigation of this multifaceted compound may yet unlock new therapeutic strategies for challenging diseases.

References

- 1. researchwithrutgers.com [researchwithrutgers.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Quinacrine causes apoptosis in human cancer cell lines through caspase-mediated pathway and regulation of small-GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinacrine Has Preferential Anticancer Effects on Mesothelioma Cells With Inactivating NF2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deficient TP53 expression, function, and cisplatin sensitivity are restored by quinacrine in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinacrine has anticancer activity in breast cancer cells through inhibition of topoisomerase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Evaluation of quinacrine treatment for prion diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Inhibition of NF-κB Signaling by Quinacrine Is Cytotoxic to Human Colon Carcinoma Cell Lines and Is Synergistic in Combination with Tumor Necrosis Factor-related Apoptosis-inducing Ligand (TRAIL) or Oxaliplatin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. resources.amsbio.com [resources.amsbio.com]

- 16. Quinacrine promotes autophagic cell death and chemosensitivity in ovarian cancer and attenuates tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quinacrine inhibits GSTA1 activity and induces apoptosis through G1/S arrest and generation of ROS in human non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Topoisomerase Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biphasic modulation of platelet phospholipase A2 activity and platelet aggregation by mepacrine (quinacrine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Assaying phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of Quinacrine Treatment for Prion Diseases - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Quinacrine Acetate-Protein Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational methodologies used to model the binding of Quinacrine acetate to its protein targets. It is designed to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the in silico techniques that are pivotal in elucidating the molecular interactions, predicting binding affinities, and understanding the broader biological implications of this compound's activity.

Introduction to this compound and In Silico Modeling